Bis(4-nitrobenzyl) malonate
Overview
Description
Synthesis Analysis
The synthesis of Bis(4-nitrobenzyl) malonate and related compounds often involves the condensation of nitrobenzyl halides with malonates. A study described the synthesis of similar compounds by condensing 2-methyl-5-nitrobenzyl chloride with diethyl formamido-malonate, followed by a series of reactions leading to the desired product (Y. Jen, 1965). Another approach involves nickel(II)-catalyzed enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes, which could potentially be adapted for the synthesis of Bis(4-nitrobenzyl) malonate (D. A. Evans & D. Seidel, 2005).
Molecular Structure Analysis
The molecular structure of Bis(4-nitrobenzyl) malonate and its analogs often feature complex interactions, such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity. For example, compounds with similar structures have been observed to form hydrogen-bonded sheets or chains based on their configuration and substituents, affecting their physical and chemical properties (João A. S. Bomfim et al., 2005).
Scientific Research Applications
1. Antitumor Activity
Bis(4-nitrobenzyl) malonate derivatives have been explored for their potential antitumor activities. A study detailed the synthesis of compounds with nitro groups in the benzene ring, showing higher antitumor activity compared to unsubstituted ones. The introduction of nitro groups can decrease toxicity while enhancing antitumor properties (Y. Jen, 1965).
2. Cytotoxicity Studies in Organometallic Chemistry
In organometallic chemistry, derivatives of bis(4-nitrobenzyl) malonate, such as bis-[(4-methoxybenzyl)cyclopentadienyl] titanium(IV) malonate, have been synthesized and evaluated for cytotoxicity. These compounds underwent preliminary in vitro testing to determine their potential as anticancer drugs (J. Claffey et al., 2010).
3. Enantioselective Synthesis in Organic Chemistry
Bis(4-nitrobenzyl) malonate plays a role in the enantioselective synthesis of pyrrolidin-2-one derivatives. The formation of Michael adducts with two stereocenters, using these compounds, is a key step in preparing biologically active enantiopure derivatives (N. Orlova et al., 2020).
4. Ion Selectivity in Analytical Chemistry
The effects of α-substituents on ion selectivity of derivatives such as bis(12-crown-4-methyl) malonates, which include bis(4-nitrobenzyl) malonate, have been investigated. These compounds enhance sodium-ion selectivity, particularly against potassium ions, in analytical applications (K. Kimura et al., 1996).
5. Corrosion Inhibition in Materials Science
Bis(4-nitrobenzyl) malonate derivatives have been evaluated as corrosion inhibitors for metals like mild steel. These compounds exhibit inhibitory properties in acidic environments, making them valuable in industrial applications (Priyanka Singh & M. Quraishi, 2016).
6. Electron-Donor-Acceptor Complex Formation
Studies on bis(4-nitrobenzyl) malonate derivatives have examined their role in forming electron-donor-acceptor (EDA) complexes. These investigations help understand the influence of functional groups on the stability and interaction of these complexes (Naonori Ohno & J. Kumanotani, 1981).
7. Photolabile Protecting Groups in Synthetic Chemistry
Bis(4-nitrobenzyl) malonate derivatives are used as photolabile protecting groups in synthetic chemistry. They offer stability under acidic and basic conditions and can be efficiently removed by irradiation, thus facilitating controlled reactions (S. Kantevari et al., 2005).
Safety And Hazards
properties
IUPAC Name |
bis[(4-nitrophenyl)methyl] propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOYZBIDZCDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310630 | |
Record name | Bis(4-nitrobenzyl) malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrobenzyl) malonate | |
CAS RN |
67245-85-6 | |
Record name | 67245-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-nitrobenzyl) malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonic Acid Bis(4-nitrobenzyl) Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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